amine hydrochloride CAS No. 1197742-01-0](/img/structure/B1440255.png)
[1-(1-Benzofuran-2-yl)ethyl](propyl)amine hydrochloride
Overview
Description
1-(1-Benzofuran-2-yl)ethyl](propyl)amine hydrochloride (1-BEPH) is an organic compound and a derivative of 1-benzofuran-2-yl)ethyl]amine, an important intermediate in the synthesis of pharmaceutical drugs. 1-BEPH is a white, crystalline solid with a melting point of 147-149°C and is soluble in water and ethanol. It is also known as (1-benzofuran-2-yl)ethyl](propyl)amine hydrochloride, 1-benzofuran-2-yl)ethyl]propylamine hydrochloride, and (1-benzofuran-2-yl)ethyl]propylammonium chloride.
Scientific Research Applications
Anticancer Activity
Benzofuran derivatives have been extensively studied for their anticancer properties. Some substituted benzofurans exhibit significant cell growth inhibitory effects on various cancer cell lines . For instance, certain compounds have shown inhibition rates of over 50% in leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, and ovarian cancer cell lines . The compound “1-(1-Benzofuran-2-yl)ethylamine hydrochloride” could potentially be synthesized and tested for similar bioactivities, contributing to the development of new anticancer therapies.
Antibacterial Properties
Research indicates that benzofuran compounds can possess strong antibacterial activities. Testing on standard and clinical strains has revealed the potential of these compounds to combat bacterial infections . The subject compound could be synthesized and evaluated for its efficacy against a range of bacterial pathogens, which could lead to the discovery of new antibacterial agents.
Antioxidant Effects
Benzofuran derivatives are also known for their antioxidant capabilities. Studies have focused on the synthesis of these compounds and their ability to act as free radical scavengers . “1-(1-Benzofuran-2-yl)ethylamine hydrochloride” could be assessed for its antioxidant properties, which are crucial in preventing oxidative stress-related diseases.
Antiviral Applications
The benzofuran scaffold is present in compounds with antiviral activities. For example, macrocyclic benzofuran compounds have shown activity against the hepatitis C virus and are expected to be effective therapeutic drugs for the disease . The research compound could be explored for its potential antiviral applications, possibly against a variety of viral infections.
Drug Development and Synthesis
Benzofuran derivatives serve as core structures in various biologically active medicines and synthetic chemical materials . The compound “1-(1-Benzofuran-2-yl)ethylamine hydrochloride” could be a valuable addition to the medicinal chemist’s toolkit, providing a new avenue for drug development and synthesis of complex molecular structures.
properties
IUPAC Name |
N-[1-(1-benzofuran-2-yl)ethyl]propan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO.ClH/c1-3-8-14-10(2)13-9-11-6-4-5-7-12(11)15-13;/h4-7,9-10,14H,3,8H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCHABWOYALRPRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(C)C1=CC2=CC=CC=C2O1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(1-Benzofuran-2-yl)ethyl](propyl)amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-{[4-(2-Thienyl)-1,3-thiazol-2-yl]methyl}piperazine](/img/structure/B1440174.png)
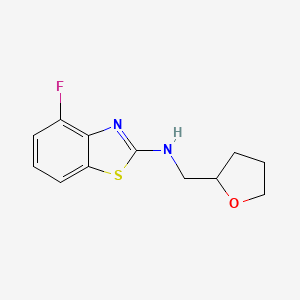

![4-[3-(aminomethyl)-2,5-dimethylpyrrol-1-yl]-N,N-dimethylaniline](/img/structure/B1440181.png)
![4-[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]-2-piperazin-1-ylpyrimidine dihydrochloride](/img/structure/B1440182.png)

![Tert-butyl 8-benzyl-2,8-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B1440185.png)
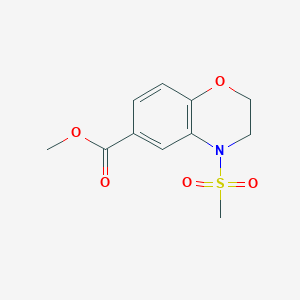
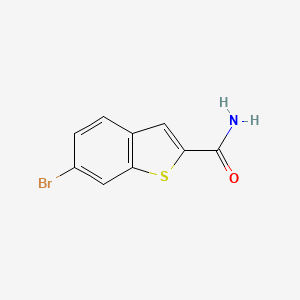
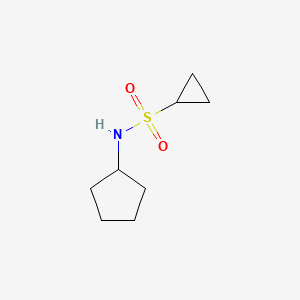
![tert-butyl N-[4-cyano-2-iodo-5-(trifluoromethyl)phenyl]carbamate](/img/structure/B1440189.png)
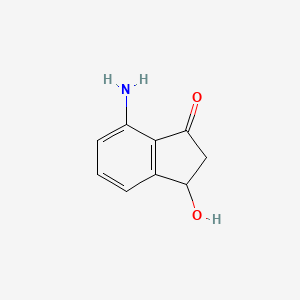
![Methyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B1440193.png)
![3-bromo-5-methyl[1,6]naphthyridin-2(1H)-one](/img/structure/B1440194.png)